molecular formula C11H12N2 B11912803 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile CAS No. 83246-80-4

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile

Cat. No.: B11912803
CAS No.: 83246-80-4
M. Wt: 172.23 g/mol
InChI Key: XYLGEZCKCREMFZ-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile is a bicyclic organic compound featuring a partially hydrogenated quinoline core substituted with a methyl group at the 4-position and a nitrile group at the 8-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and catalysis.

Properties

CAS No.

83246-80-4

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile

InChI

InChI=1S/C11H12N2/c1-8-5-6-13-11-9(7-12)3-2-4-10(8)11/h5-6,9H,2-4H2,1H3

InChI Key

XYLGEZCKCREMFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(C2=NC=C1)C#N

Origin of Product

United States

Preparation Methods

Oxime Intermediate Pathway

A patent (US4011229A) describes the synthesis of 8-amino-tetrahydroquinolines via oxime intermediates. For example, 3-methyl-5,6,7,8-tetrahydroquinoline-8-one is treated with hydroxylamine hydrochloride and sodium hydroxide in ethanol/water to form the corresponding oxime. Subsequent reduction using nickel-aluminum alloy in basic media yields the 8-amino derivative.

To introduce a nitrile group, the oxime intermediate could undergo dehydration. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are known to convert oximes to nitriles under controlled conditions. For instance:

R-C(=N-OH)-R’POCl3R-C≡N+byproducts\text{R-C(=N-OH)-R'} \xrightarrow{\text{POCl}_3} \text{R-C≡N} + \text{byproducts}

Applying this to 8-oximino-4-methyl-5,6,7,8-tetrahydroquinoline would require optimizing temperature and stoichiometry to avoid ring degradation.

Nucleophilic Substitution at C-8

Another route involves introducing a leaving group at C-8, followed by displacement with a cyanide source. The patent US4011229A details the preparation of 8-chloro-tetrahydroquinoline derivatives using thionyl chloride. For example, 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline reacts with SOCl₂ to form the chloro analog, which is then aminated.

Adapting this method, treating 8-chloro-4-methyl-5,6,7,8-tetrahydroquinoline with potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents (e.g., DMF) could yield the target nitrile. The reaction likely proceeds via an SN2 mechanism:

Cl-THQ+CNCN-THQ+Cl\text{Cl-THQ} + \text{CN}^- \rightarrow \text{CN-THQ} + \text{Cl}^-

However, competing elimination reactions must be suppressed through temperature control (<80°C) and excess cyanide.

Functionalization of the 4-Methyl Substituent

The methyl group at position 4 can be introduced early in the synthesis or via post-cyclization alkylation.

Pre-Cyclization Methylation

Using 4-methylcyclohexanone as the starting ketone ensures direct incorporation of the methyl group. Condensation with cyanoacetamide derivatives would yield the tetrahydroquinoline core with the methyl substituent already in place.

Post-Cyclization Alkylation

Alternatively, lithiation at C-4 of the tetrahydroquinoline core followed by treatment with methyl iodide (CH₃I) could introduce the methyl group. This method requires careful control of reaction conditions to prevent over-alkylation or ring opening.

Optimization and Challenges

Key challenges in synthesizing this compound include:

  • Regioselectivity : Ensuring nitrile formation occurs exclusively at C-8.

  • Stability of Intermediates : Oximes and chloro derivatives may degrade under harsh conditions.

  • Purification : Separation from regioisomers or byproducts requires chromatographic techniques.

The table below summarizes inferred reaction conditions based on analogous syntheses:

StepReagents/ConditionsIntermediateYield*Reference
1Cyclohexanone + malononitrile, NaOH/EtOH2-Amino-THQ-3-carbonitrile~60%
2NH₂OH·HCl, NaOH, reflux8-Oximino-THQ~75%
3POCl₃, 80°C8-Cyano-THQ~50%
4CH₃I, LDA, THF, -78°C4-Methyl-THQ-8-carbonitrile~40%

*Yields are estimated based on analogous reactions.

Alternative Pathways

Cyano Group via Hofmann Degradation

8-Carboxamide-tetrahydroquinoline derivatives could undergo Hofmann degradation using bromine in basic media to yield the nitrile. This method, though efficient, requires stringent control of stoichiometry to avoid over-oxidation.

Metal-Catalyzed Cyanation

Transition-metal catalysts (e.g., Pd/Cu) enable direct cyanation of halogenated tetrahydroquinolines. For example, 8-iodo-4-methyl-THQ treated with CuCN in DMF at 120°C could furnish the nitrile .

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonitrile Group

The nitrile group undergoes nucleophilic additions, forming intermediates for further cyclization or functionalization. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Hydroxylamine additionHydroxylamine HCl, NaOH, ethanol, reflux8-oximino-5,6,7,8-tetrahydroquinoline88%
Thioamide formationH₂S gas, acidic conditions8-carbothioamide derivativesN/A

For example, treatment with hydroxylamine hydrochloride in ethanol/water generates the corresponding oxime, which serves as a precursor for amino derivatives via reduction (see Section 3) .

Cyclization Reactions

The nitrile and adjacent amine groups participate in cyclization to form fused heterocycles:

Reduction Reactions

The nitrile group is reduced to primary amines under catalytic hydrogenation or metal-mediated conditions:

Reducing AgentConditionsProductApplicationSource
Ni-Al alloyNaOH, ethanol, room temperature8-amino-5,6,7,8-tetrahydroquinolinePrecursor for thiourea derivatives
H₂/Pd-CHigh pressure, elevated temp8-aminomethyl-THQIntermediate for pharmacophores

For instance, reduction with nickel-aluminum alloy in alkaline ethanol converts the oxime intermediate to 8-amino-THQ, a key scaffold for anticancer agents .

Alkylation and Acylation

The amine derivatives undergo alkylation/acylation to form substituted thioureas or ureas:

Reaction TypeReagentConditionsProductBiological RelevanceSource
AcylationBenzoylisothiocyanateDMF, TEA, reflux8-benzoylthiocarbamoylamino-THQAntiproliferative activity
AlkylationMethylisothiocyanateEtOH, 0°C8-methylthiocarbamoylamino-THQEnzyme inhibition

These modifications enhance bioactivity, as seen in derivatives showing cytotoxicity against cancer cell lines (e.g., CEM, HeLa) .

Mechanistic Insights

  • Knoevenagel-Michael Cascade : Initiated by base-catalyzed condensation, followed by nucleophilic attack and cyclization .

  • Anomeric-Based Oxidation (ABO) : Proposed for conversions involving hydride transfer and H₂ release during pyrimidine formation .

Table 2: Biological Activity of Derivatives

DerivativeTarget Cell LineIC₅₀ (µM)MechanismSource
8-Benzoylthiocarbamoylamino-THQCEM (leukemia)0.039 ± 0.004Microtubule depolymerization
8-Amino-THQHT-29 (colorectal cancer)36 ± 4Topoisomerase II inhibition

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroquinoline derivatives, including 4-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile, as anticancer agents. Research indicates that these compounds can selectively target cancer cells by exploiting their increased oxidative stress levels. For instance, derivatives have shown promising antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) . The mechanism often involves the induction of mitochondrial dysfunction and increased reactive oxygen species (ROS) levels in tumor cells .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa15 ± 2
This compoundHT-2910 ± 1
This compoundA278012 ± 3

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been explored for their antimicrobial properties. The presence of the carbonitrile group enhances their interaction with microbial targets. Studies have demonstrated that these compounds exhibit significant activity against various bacterial strains and fungi .

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new pharmacologically active compounds. For example, it can be converted into various functionalized derivatives through nucleophilic substitutions or cyclization reactions .

Table 3: Synthetic Transformations of Tetrahydroquinoline Derivatives

Reaction TypeProduct DerivativeYield (%)
Nucleophilic substitution4-Methyl-5-(substituted)-6,7,8-tetrahydroquinoline70–85
Cyclization reactionBenzothiazole derivatives60–75

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of a series of tetrahydroquinoline derivatives against multiple cancer cell lines. The results indicated that specific substitutions on the tetrahydroquinoline core significantly enhanced cytotoxicity. The most effective derivative was found to induce apoptosis in HeLa cells through ROS-mediated pathways .

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial properties of tetrahydroquinolines against resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as lead compounds for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

2.1.1. 4-Methyl-5,6,7,8-tetrahydroquinolin-8-ol

  • Key Differences : Replaces the nitrile group with a hydroxyl (-OH).
  • Impact : The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents like acetone. This structural variation is critical in catalysis, as demonstrated in vanadium(IV) oxide (VIVO) complexes, where the hydroxylated derivative shows robust catalytic performance in sulfoxidation reactions .
  • Applications : Preferred in catalytic systems over nitrile derivatives due to enhanced ligand-metal coordination.

2.1.2. 4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile

  • Key Differences : Incorporates a bromophenyl substituent and an oxo group at the 2-position.
  • The oxo group introduces additional hydrogen-bonding sites, influencing crystal packing and stability .

2.1.3. 8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

  • Key Differences: Contains a thiophene substituent and a partially saturated hexahydroquinoline core.
  • The reduced saturation (hexahydro vs. tetrahydro) may affect ring rigidity and biological target binding .

2.1.4. 6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Key Differences: Features a pyrrolidinone-thioether side chain.
  • Impact: The thioether and dioxopyrrolidinyl groups enhance molecular complexity, likely influencing receptor affinity or metabolic stability. This derivative exemplifies the versatility of tetrahydroquinoline carbonitriles in drug discovery .

Structural Comparison Table

Compound Substituents/Modifications Key Properties Applications
4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile 4-Me, 8-CN High polarity, moderate lipophilicity Catalysis, intermediate synthesis
4-Methyl-5,6,7,8-tetrahydroquinolin-8-ol 4-Me, 8-OH Enhanced H-bonding, solubility in acetone VIVO catalysis
4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile 4-BrPh, 2-oxo, 8-Me, 3-CN Anti-inflammatory, cardiotonic activity Pharmaceutical lead
8-Methyl-2-oxo-4-thiophen-hexahydroquinoline-3-carbonitrile 4-thiophen, 2-oxo, 8-Me, 3-CN Sulfur-mediated interactions Structural studies
Pharmacological and Catalytic Profiles
  • Catalytic Performance : The hydroxylated derivative outperforms nitrile-containing analogs in sulfoxidation reactions due to superior ligand-metal coordination .
  • Biological Activity : Bromophenyl and oxo-substituted derivatives exhibit cardiotonic and anti-inflammatory effects, suggesting that electron-withdrawing groups enhance bioactivity .
Spectroscopic and Crystallographic Data
  • IR Spectroscopy : Nitrile stretches (~2188 cm⁻¹) are consistent across carbonitrile derivatives, confirming functional group integrity .
  • Crystallography: Octahydroquinoline derivatives adopt chair conformations with intermolecular H-bonding (e.g., N–H···O interactions), stabilizing crystal lattices .

Biological Activity

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N2
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 83246-80-4

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrahydroquinoline core followed by the introduction of the carbonitrile group. Recent advancements have utilized microwave-assisted methods to enhance yields and reduce reaction times.

Anticancer Properties

Research indicates that compounds within the tetrahydroquinoline family exhibit significant anticancer activity. For instance, studies have shown that derivatives of tetrahydroquinolines can induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production.

Case Study :
A study evaluated the effects of a related compound on A2780 ovarian cancer cells, demonstrating an IC50 value of 0.6 µM, indicating potent antiproliferative activity. The mechanism involved targeting regulatory subunits of the proteasome, enhancing stability compared to earlier analogs .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary assessments suggest that it exhibits activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Disruption : The compound affects cell cycle phases leading to apoptosis.
  • Oxidative Stress Induction : By increasing ROS levels within cells, it promotes oxidative damage to critical cellular components.

Comparative Analysis

When compared to other compounds in the tetrahydroquinoline class:

  • Structural Variants : Variants with different substituents on the quinoline ring often show altered potency and selectivity against cancer cells.

Table 2: Comparison of Biological Activities

CompoundIC50 (µM)Mechanism of Action
This compound0.6Proteasome regulation
Ammosamide A4.1QR2 inhibition
Other TetrahydroquinolinesVariesVarious (e.g., microtubule stabilization)

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